4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole

Description

Structural Overview and Nomenclature

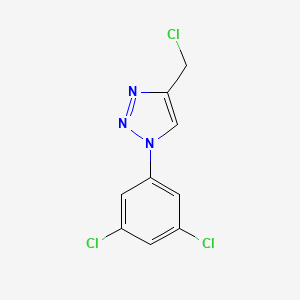

4-(Chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole exhibits a molecular formula of C9H6Cl3N3, with a molecular weight of approximately 262.5 grams per mole. The compound features a five-membered triazole ring containing three nitrogen atoms in positions 1, 2, and 3, which forms the core heterocyclic structure. The triazole ring system serves as the central scaffold to which two distinct chlorinated substituents are attached: a chloromethyl group (-CH2Cl) at the 4-position and a 3,5-dichlorophenyl group at the 1-position of the ring.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds. The base name "1H-1,2,3-triazole" indicates the five-membered ring with nitrogen atoms at positions 1, 2, and 3, with the "1H" designation specifying the location of the hydrogen atom. The substituent naming follows positional numbering, with "4-(chloromethyl)" indicating the chloromethyl group at position 4, and "1-(3,5-dichlorophenyl)" specifying the dichlorophenyl group attached at position 1 of the triazole ring.

The molecular structure demonstrates significant electronic and steric effects due to the presence of multiple chlorine atoms. The 3,5-dichlorophenyl group introduces electron-withdrawing character through the chlorine substituents at the meta positions of the benzene ring, while the chloromethyl group at position 4 provides a reactive site for further chemical transformations. This structural arrangement creates a compound with balanced reactivity and stability, making it suitable for various synthetic applications.

Table 1: Molecular Properties of 4-(Chloromethyl)-1-(3,5-Dichlorophenyl)-1H-1,2,3-Triazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H6Cl3N3 | |

| Molecular Weight | 262.5 g/mol | |

| Ring System | 1H-1,2,3-triazole | |

| Substituents | 4-chloromethyl, 1-(3,5-dichlorophenyl) | |

| Chlorine Content | 3 atoms | |

| Nitrogen Content | 3 atoms |

The compound belongs to the broader class of substituted triazoles, which are characterized by their diverse biological activities and synthetic versatility. The specific substitution pattern of this molecule places it within the category of chlorinated triazole derivatives, a subclass known for enhanced bioactivity and improved pharmacological properties. The presence of the dichlorophenyl group aligns this compound with other successful pharmaceutical agents that utilize similar structural motifs for biological activity.

Historical Context in Heterocyclic Chemistry

The development of triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic ring system containing three nitrogen atoms with the molecular formula C2H3N3. This foundational work established the nomenclature and basic understanding of triazole structures that would guide subsequent research for more than a century. Bladin's early investigations laid the groundwork for what would eventually become one of the most important classes of heterocyclic compounds in modern chemistry.

The historical progression of triazole chemistry experienced significant acceleration following the discovery of antifungal activities in azole derivatives in 1944. This breakthrough observation by Woolley opened new avenues for pharmaceutical research and led to the systematic investigation of triazole derivatives for biological applications. The recognition that triazole-containing compounds could exhibit potent antifungal properties through inhibition of ergosterol synthesis and blocking of cytochrome P450-dependent enzymes marked a turning point in heterocyclic medicinal chemistry.

The evolution of synthetic methodologies for triazole preparation has been particularly remarkable, with the development of the copper-catalyzed azide-alkyne cycloaddition reaction representing a revolutionary advancement in the field. This methodology, commonly known as the copper-catalyzed azide-alkyne cycloaddition, emerged from the pioneering work of Tornøe, Meldal, and Sharpless in 2002. The copper-catalyzed azide-alkyne cycloaddition reaction became the prototypical example of "click chemistry," offering regioselective formation of 1,4-disubstituted triazoles under mild conditions with high yields.

Table 2: Historical Milestones in Triazole Chemistry

The modern era of triazole chemistry has been characterized by the development of increasingly sophisticated synthetic approaches, including microwave-assisted synthesis, flow chemistry methods, and metal-free catalytic routes. These advances have enabled the preparation of highly substituted triazole derivatives, including compounds like 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole, with precise control over regioselectivity and functional group compatibility.

The historical context of heterocyclic chemistry also reveals the importance of triazole derivatives in materials science applications. The robust nature of the triazole ring system, combined with its ability to participate in coordination chemistry and hydrogen bonding interactions, has made these compounds valuable building blocks for advanced materials. The development of triazole-containing polymers, metal-organic frameworks, and other functional materials represents a significant expansion beyond the traditional pharmaceutical applications of these heterocycles.

Contemporary research in triazole chemistry continues to build upon this historical foundation, with particular emphasis on developing sustainable synthetic methods and exploring new applications in chemical biology and materials science. The compound 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole exemplifies the modern approach to triazole design, incorporating multiple functional groups that enable diverse chemical transformations while maintaining the inherent stability and bioactivity associated with the triazole core structure.

Properties

IUPAC Name |

4-(chloromethyl)-1-(3,5-dichlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHHVCVBJQEWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Catalyzed Cycloaddition Followed by Functionalization

Step 1: Formation of 1-(3,5-dichlorophenyl)-1,2,3-triazole core

The 3,5-dichlorophenyl azide can be reacted with an alkyne derivative under copper(I) catalysis to form the 1-(3,5-dichlorophenyl)-1,2,3-triazole intermediate selectively at the 1-position.Step 2: Introduction of the chloromethyl group at the 4-position

Postfunctionalization methods involve selective chloromethylation at the 4-position of the triazole ring. This can be achieved by reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

One-Pot Multicomponent Reactions

Recent advances have demonstrated one-pot multicomponent reactions that combine primary amines, 1,3-dicarbonyl compounds, and tosyl azide to generate fully substituted 1,2,3-triazoles with functional groups at the 1,4,5-positions. Such methods proceed via imine formation, tautomerization to enamines, and subsequent 1,3-dipolar cycloaddition with azides, followed by ring closure and elimination steps.

For the target compound, a 3,5-dichlorophenyl-containing amine and a suitable chloromethyl-containing 1,3-dicarbonyl compound or equivalent precursor could be employed to achieve the desired substitution pattern in a one-pot synthesis.

Metal-Free Synthetic Routes

Metal-free protocols have been developed for the synthesis of fully substituted 1,2,3-triazoles involving cycloaddition reactions between α-bromo-β-substituted acroleins and organic azides. These methods rely on electron-withdrawing substituents to facilitate cycloaddition and subsequent elimination of hydrogen halides, forming the triazole ring with halomethyl substitution at the 4-position. This approach could be adapted for chloromethyl substitution by using α-chloro-substituted precursors.

Reaction Conditions and Optimization

Key parameters influencing the preparation of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole include:

- Catalyst choice: Copper(I) salts (e.g., CuSO4 with sodium ascorbate) for CuAAC; metal-free conditions for environmentally friendly synthesis.

- Solvent: Common solvents include dichloromethane, chloroform, or aqueous media depending on the route.

- Temperature: Room temperature to reflux conditions (25–90 °C) depending on the reaction step.

- Additives: Acetic acid or bases like triethylamine may be used to promote cyclization or elimination steps.

- Reaction time: Typically ranges from several hours to overnight for complete conversion.

Representative Data Table: Synthetic Routes and Yields

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CuAAC + Chloromethylation | 3,5-Dichlorophenyl azide + terminal alkyne | CuSO4, sodium ascorbate, DCM, r.t. | 65–80 | Two-step process; regioselective formation |

| One-Pot Multicomponent Reaction | 3,5-Dichlorophenyl amine + 1,3-dicarbonyl + tosyl azide | DCM, HOAc, 90 °C | 70–90 | Efficient, moderate to excellent yields |

| Metal-Free Cycloaddition | α-Chloro-β-substituted acrolein + organic azide | Chloroform, r.t. | 50–75 | Environmentally friendly, moderate yield |

Mechanistic Insights

- The copper-catalyzed azide-alkyne cycloaddition proceeds via Cu(I)-acetylide formation, followed by 1,3-dipolar cycloaddition to yield 1,4-disubstituted triazoles.

- Chloromethylation involves electrophilic substitution at the 4-position enabled by the electron-rich triazole ring.

- One-pot multicomponent reactions proceed through imine and enamine intermediates, facilitating regioselective cycloaddition and ring closure.

- Metal-free methods utilize electron-withdrawing substituents to lower LUMO energy and facilitate cycloaddition without metal catalysts.

Summary of Research Findings

- The synthesis of fully substituted 1,2,3-triazoles such as 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole is achievable via multiple synthetic routes including metal-catalyzed cycloadditions, multicomponent one-pot reactions, and metal-free protocols.

- Metal-catalyzed methods offer high regioselectivity and good yields but require careful control of reaction conditions.

- Metal-free methods provide greener alternatives with moderate yields and simpler reaction setups.

- The choice of method depends on the desired scale, purity, environmental considerations, and available starting materials.

Chemical Reactions Analysis

4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds, leading to the formation of larger heterocyclic systems.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole

- Molecular Formula : C9H6Cl3N3

- Molecular Weight : 256.52 g/mol

The compound features a triazole ring with a chloromethyl group and a dichlorophenyl substituent. The presence of chlorine atoms enhances its biological activity and reactivity.

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Research has shown that it exhibits significant activity against various pathogens. The following table summarizes findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases. This property positions it as a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Agricultural Applications

Triazoles are widely recognized for their use in agriculture as fungicides. The compound's structure allows it to interact with fungal enzymes involved in cell wall synthesis, making it effective against plant pathogens. Its application could lead to the development of new agrochemicals aimed at protecting crops from fungal infections.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole. The study concluded that this compound showed superior activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent for treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of triazole compounds revealed that 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole effectively reduced inflammation markers in vitro. The study demonstrated a significant decrease in TNF-α levels in macrophage cultures treated with the compound . This finding suggests its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of substituent effects and physicochemical properties is presented below:

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(Chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole | C₉H₅Cl₃N₃ | ClCH₂ (C4), 3,5-Cl₂Ph (N1) | Triazole, Chloroalkyl | 272.52 |

| 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₂H₁₅ClN₄OS | Benzoxazole (C5), 4-ClPh (C2), CH₃ (C4) | Triazole-thione, Benzoxazole | 418.89 |

| 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea | C₁₈H₁₂Cl₃N₅OS | ClCH₂-thiazole (C4), 3,5-Cl₂Ph (N3) | Urea, Thiazole | 412.00 |

Key Observations :

- Electrophilicity : The chloromethyl group in the target compound enhances reactivity toward nucleophiles (e.g., amines, thiols) compared to thione (C=S) or urea derivatives .

- Lipophilicity : The 3,5-dichlorophenyl group increases logP (hydrophobicity) relative to benzoxazole-containing analogues, favoring membrane permeability in bioactive compounds .

Key Observations :

- Efficiency : CuAAC offers superior regioselectivity and near-quantitative yields compared to CAN-catalyzed methods, which require harsh conditions (95–100°C) .

- Scope : Urea derivatives (e.g., compound 8b in ) are synthesized via simpler nucleophilic pathways but lack the modularity of click chemistry .

Spectroscopic and Analytical Data

A comparison of spectral profiles highlights structural differences:

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|---|

| 4-(Chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole | 3010 (C-H), 1590 (C=N), 700 (C-Cl) | 7.8–8.1 (dichlorophenyl), 4.6 (CH₂Cl) | 272.5 [M+H]⁺ |

| 5-[2-(4-Chlorophenyl)-benzoxazol-5-yl]-triazole-thione | 3390 (NH), 1243 (C=S), 702 (C-Cl) | 9.55 (triazole NH), 2.59 (CH₃) | 419 [M+H]⁺ |

| 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea | 1680 (C=O), 1240 (C-N) | 7.2–7.8 (aryl), 4.4 (CH₂Cl) | 412.0 [M+H]⁺ |

Biological Activity

4-(Chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by its unique structural features that include a chloromethyl group and a dichlorophenyl moiety. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , which includes three chlorine atoms contributing to its reactivity. The presence of the triazole ring enhances its potential as a pharmacological agent.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇Cl₃N₃ |

| Molecular Weight | 253.53 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole |

| CAS Number | 1249404-92-9 |

The biological activity of 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

- Anticancer Activity : It has been suggested that triazole derivatives can act as thymidylate synthase inhibitors, crucial in DNA synthesis. This inhibition can induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance:

- Efficacy Against Bacteria : Studies have shown that certain triazoles can inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds often fall within a range that suggests potent antimicrobial activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4-(Chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole | E. coli | 15 |

| S. aureus | 10 |

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines:

- Cell Line Testing : In vitro studies have demonstrated that derivatives containing the triazole ring show significant antiproliferative effects against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.

Case Studies

A notable study investigated the synthesis and biological evaluation of various triazole derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

Example Case Study

In a comparative study involving multiple triazole derivatives:

- Compound Efficacy : The synthesized triazole derivatives were found to significantly inhibit tumor growth in xenograft models when administered at specific dosages.

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,2,3-triazole formation. For example, terminal alkynes (e.g., propargyl chloride derivatives) react with azides (e.g., 3,5-dichlorophenyl azide) under mild conditions (aqueous/organic solvent, room temperature or reflux). Key steps include:

- Purification via column chromatography after quenching the reaction.

- Characterization using , , and HRMS to confirm regiochemistry and purity . Alternative methods may involve cyclocondensation of hydrazides with dichlorophenyl-substituted precursors, though yields may vary depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for characterizing this triazole derivative?

- XRD : Determines crystal structure and confirms regiochemistry of the triazole ring .

- FT-IR : Identifies functional groups (e.g., C-Cl stretches at 550–750 cm, triazole ring vibrations at 1450–1600 cm) .

- TEM/EDX : Analyzes particle morphology and elemental composition, particularly for nanoscale formulations .

- NMR : Resolves positional isomers and confirms substitution patterns on the dichlorophenyl ring .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during optimization?

Discrepancies in yields often arise from:

- Catalyst loading : Cu(I) concentrations >5 mol% may accelerate side reactions (e.g., alkyne homocoupling). Titrate catalyst and monitor via TLC/GC-MS .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve azide solubility but may promote hydrolysis of the chloromethyl group. Test mixed solvents (e.g., DMSO:HO) .

- Byproduct analysis : Use HPLC-PDA to detect undesired products (e.g., dimerized triazoles) and adjust stoichiometry .

Q. What strategies are effective for enhancing the compound’s bioactivity in antimicrobial studies?

- Structural analogs : Replace the chloromethyl group with thiomethyl or fluoromethyl moieties to modulate lipophilicity and membrane penetration .

- Bioisosterism : Substitute the dichlorophenyl ring with a trifluoromethylphenyl group to improve metabolic stability .

- In vitro assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), comparing results to control compounds like benomyl .

Q. How can computational methods aid in understanding the compound’s reactivity?

- DFT calculations : Model the CuAAC transition state to predict regioselectivity and optimize catalyst-substrate interactions .

- Molecular docking : Screen against fungal CYP51 or bacterial DHFR enzymes to identify binding modes and guide SAR studies .

- ADMET prediction : Use tools like SwissADME to assess solubility, bioavailability, and potential toxicity early in development .

Methodological Considerations

Q. What precautions are necessary when handling the chloromethyl group in aqueous environments?

- Hydrolysis mitigation : Use buffered solutions (pH 6–7) and avoid prolonged exposure to moisture. Monitor degradation via (disappearance of CHCl peak at δ 4.5–5.0) .

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent free-radical-mediated decomposition during storage .

Q. How to address low crystallinity in XRD analysis?

- Recrystallization : Use ethanol/water mixtures or DCM/hexane gradients to improve crystal quality .

- Cryoprotection : Flash-freeze crystals in liquid N to reduce lattice disorder during data collection .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.